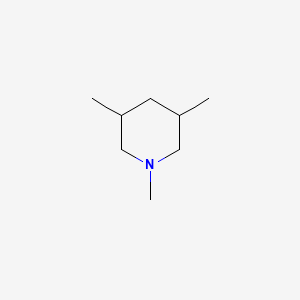
1,3,5-trimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of three methyl groups attached to the nitrogen-containing ring at positions 1, 3, and 5. It is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3,5-trimethylhexahydro-1,3,5-triazine with a reducing agent can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of pyridine derivatives. This process is carried out in the presence of a catalyst, such as molybdenum disulfide, under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
1,3,5-Trimethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, including drugs with analgesic and anti-inflammatory properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,5-trimethylpiperidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, which lacks the three methyl groups.
2,6-Dimethylpiperidine: A similar compound with methyl groups at positions 2 and 6.
4-Methylpiperidine: A derivative with a single methyl group at position 4.
Uniqueness
1,3,5-Trimethylpiperidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to other piperidine derivatives .
Propriétés
Numéro CAS |
14446-76-5 |
|---|---|
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
(3R,5S)-1,3,5-trimethylpiperidine |
InChI |
InChI=1S/C8H17N/c1-7-4-8(2)6-9(3)5-7/h7-8H,4-6H2,1-3H3/t7-,8+ |
Clé InChI |
IGJDIGJIINCEDE-OCAPTIKFSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H](CN(C1)C)C |
SMILES |
CC1CC(CN(C1)C)C |
SMILES canonique |
CC1CC(CN(C1)C)C |
| 16544-52-8 27644-32-2 |
|
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


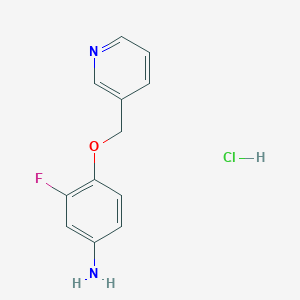

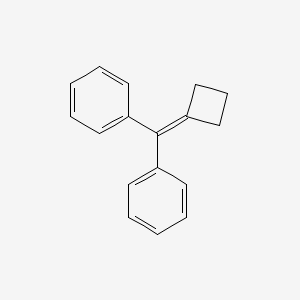
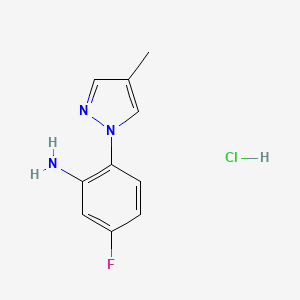
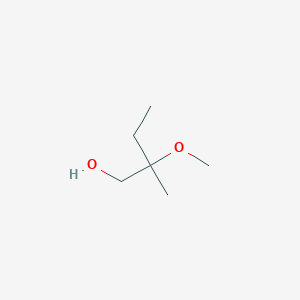


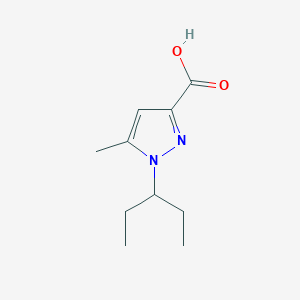


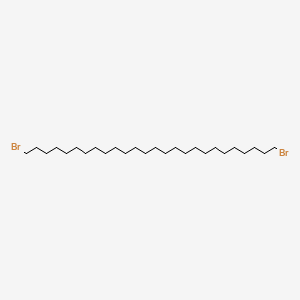
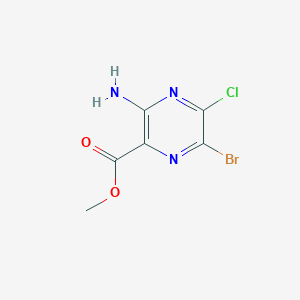

![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)
